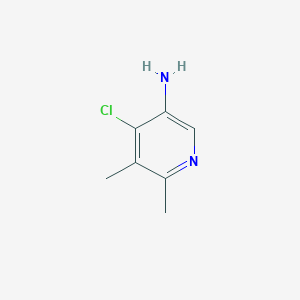

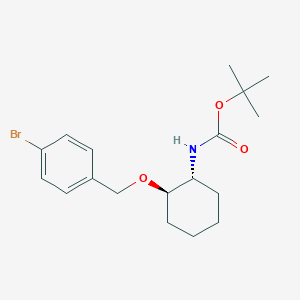

![molecular formula C14H9F2N3O2S B2564798 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-66-9](/img/structure/B2564798.png)

2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Agents

Studies have synthesized novel heterocyclic compounds, including thiazolopyrimidines, demonstrating their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable with standard drugs like sodium diclofenac, highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Research into thieno[2,3-d]thiazolo[3,2-a]pyrimidin derivatives has uncovered their capacity to act against various bacterial strains, including Bacillus and Escherichia coli, with some compounds showing greater potency than standard drugs. This positions thiazolopyrimidines as promising agents in the fight against microbial infections (Lahsasni et al., 2018).

Anticancer Potential

Several thiazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties, indicating their potential in therapeutic applications against various cancer types. These compounds have shown promise in preclinical models, warranting further investigation into their mechanism of action and efficacy in cancer treatment (Verma & Verma, 2022).

Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, with some showing significant activity against the H5N1 avian influenza virus. This suggests the potential of thiazolopyrimidine derivatives in developing antiviral therapeutics, especially for highly pathogenic strains of influenza (Hebishy et al., 2020).

Potassium Channel Openers

Research into N-pyridyl and pyrimidine benzamides has identified their role as KCNQ2/Q3 potassium channel openers, with applications in treating epilepsy and pain. This highlights the broader pharmacological potential of thiazolopyrimidine derivatives in modulating ion channels and influencing neurological outcomes (Amato et al., 2011).

Orientations Futures

Thiazolo[3,2-a]pyrimidines, a class of compounds to which “2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” belongs, have been found to exhibit a wide range of biological activities . This makes them promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, there is a potential for further exploration and development of these compounds in the field of medicinal chemistry.

Propriétés

IUPAC Name |

2,4-difluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-11(13(21)19-4-5-22-14(19)17-7)18-12(20)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKSOYSPIKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)

![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)

![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)